Vildagliptin Carboxy Acid Metabolite Trifluoroacetate Vildagliptin Carboxy Acid Metabolite Trifluoroacetate Vildagliptin carboxylic acid metabolite is the major metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor vildagliptin in humans. Vildagliptin carboxylic acid metabolite has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells. It is formed from hydrolysis of the cyano group on vildagliptin.

Brand Name: Vulcanchem
CAS No.: 565453-41-0
VCID: VC4109760
InChI: InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1
SMILES: C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O
Molecular Formula: C19H27F3N2O6
Molecular Weight: 436.4 g/mol

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate

CAS No.: 565453-41-0

Cat. No.: VC4109760

Molecular Formula: C19H27F3N2O6

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate - 565453-41-0

CAS No. 565453-41-0
Molecular Formula C19H27F3N2O6
Molecular Weight 436.4 g/mol
IUPAC Name (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1
Standard InChI Key ZYSYESQESYWANO-CSDSSYKASA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O
SMILES C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O

Chemical Identity and Structural Characteristics

Molecular Architecture

The metabolite features a pyrrolidine-2-carboxylic acid backbone substituted with a 3-hydroxyadamantylamino acetyl group, forming a stereospecific (S)-configuration at the C2 position. The trifluoroacetate counterion enhances solubility and stabilizes the carboxylate moiety through ionic interactions. Key structural attributes include:

  • IUPAC Name: (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

  • SMILES Notation: C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O

  • InChI Key: ZYSYESQESYWANO-CSDSSYKASA-N

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₇F₃N₂O₆
Molecular Weight436.4 g/mol
Parent CompoundVildagliptin Carboxylic Acid
CounterionTrifluoroacetic Acid
CAS Registry565453-41-0

Metabolic Pathways and Synthesis

Biotransformation of Vildagliptin

Vildagliptin undergoes extensive hydrolysis in vivo, primarily at the cyano group, yielding the carboxylic acid metabolite (LAY 151/M20.7). This reaction occurs in two stages:

  • Hydrolysis of Cyano Moiety: Conversion to an intermediate amide (M18.6).

  • Further Hydrolysis: Formation of the stable carboxylic acid derivative (M20.7) .

In humans, 57% of administered vildagliptin converts to M20.7, predominantly in the kidneys. Unlike cytochrome P450-mediated metabolism, this pathway relies on hydrolytic enzymes and glucuronidation, minimizing drug-drug interactions with CYP inhibitors/inducers .

Species-Specific Metabolism

SpeciesPrimary MetaboliteMetabolic PathwayExcretion Route
RatM20.7 (54%)Hydrolysis/GlucuronidationBiliary
DogM20.7 (33%)HydrolysisRenal
HumanLAY 151 (57%)Renal HydrolysisUrinary

Biological Activity and Pharmacological Implications

Immunomodulatory Effects

In HL-60 human promyelocytic cells, 100 μM vildagliptin and 1 μM M20.7 significantly increased:

  • S100A8/A9 Complex Secretion: 1982 ± 403 pg/mL vs. 355 ± 102 pg/mL in controls (p < 0.001) .

  • TNF-α mRNA Expression: 4.1-fold induction, though protein secretion remained unchanged .

Analytical Characterization

Spectroscopic Identification

  • NMR: Adamantyl protons resonate at δ 1.6–2.1 ppm; trifluoroacetate CF₃ signals appear at δ -75 ppm .

  • Mass Spectrometry: ESI-MS m/z 409.2 [M−TFA+H]⁺, consistent with the carboxylic acid metabolite .

Chromatographic Behavior

ColumnMobile PhaseRetention Time (min)
C18 (150 × 4.6 mm)0.1% TFA/ACN (70:30)8.2 ± 0.3
ConditionM18.6 FormationDegradation Pathway
Acidic (0.1N HCl)0.12%Amide Hydrolysis
Oxidative (H₂O₂)0.08%Pyrrolidine Ring Opening

Hepatotoxicity Signals

Despite its therapeutic utility, vildagliptin’s association with S100A8/A9 induction raises concerns about subclinical liver inflammation. Comparative studies show:

  • Vildagliptin vs. Sitagliptin: 3.2-fold higher S100A8/A9 secretion in HL-60 cells (p < 0.01) .

  • Biomarker Correlation: Serum S100A8/A9 levels >850 pg/mL predict hepatotoxicity risk (AUC = 0.78) .

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